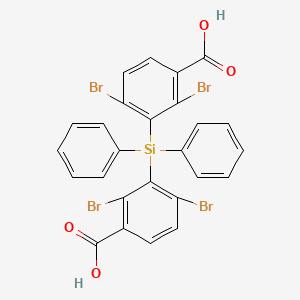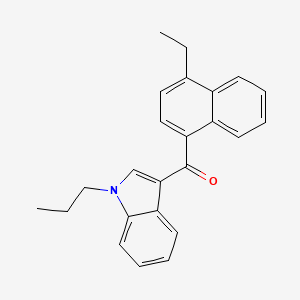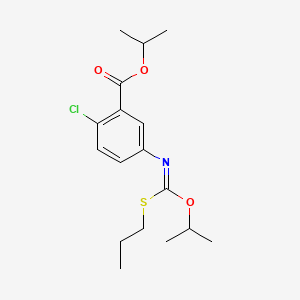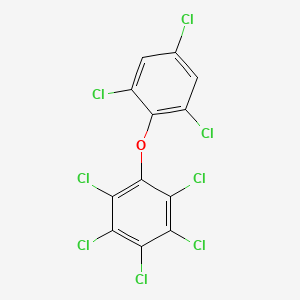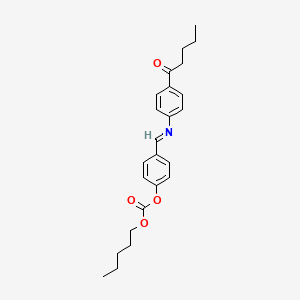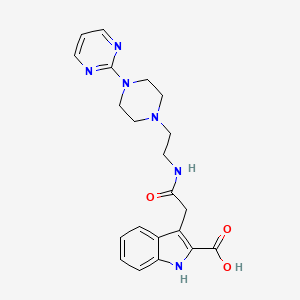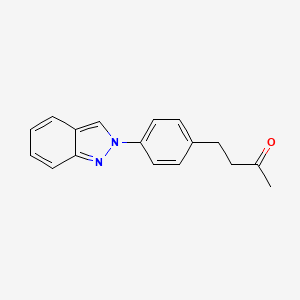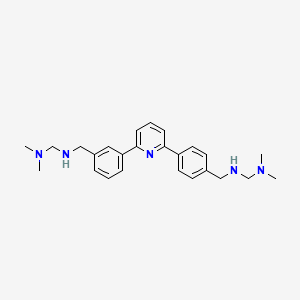![molecular formula C33H50Cl3NO B12692118 4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium CAS No. 85940-45-0](/img/structure/B12692118.png)
4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is a complex organic compound that combines a phenolate and an ammonium salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where a nucleophile replaces a leaving group on an aromatic ring . This reaction requires specific conditions, such as the presence of a strong base and an electron-withdrawing group on the aromatic ring to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted phenolates.
Scientific Research Applications
4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-cyclohexylphenol
- Dodecyl-dimethylammonium chloride
- Phenylmethyl-dodecyl-dimethylammonium
Uniqueness
4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is unique due to its combination of a phenolate and an ammonium salt, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
85940-45-0 |
|---|---|
Molecular Formula |
C33H50Cl3NO |
Molecular Weight |
583.1 g/mol |
IUPAC Name |
4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium |
InChI |
InChI=1S/C21H36Cl2N.C12H15ClO/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h13-15,17-18H,4-12,16,19H2,1-3H3;6-9,14H,1-5H2/q+1;/p-1 |
InChI Key |
CCTOGLVRCQXAMI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


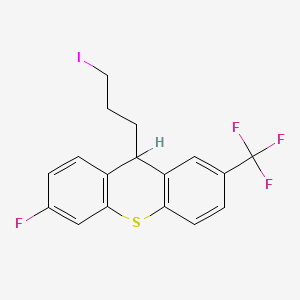

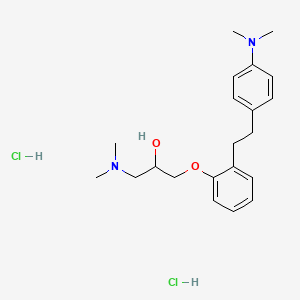
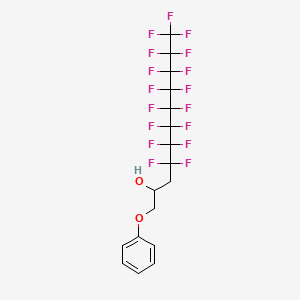
![3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile](/img/structure/B12692051.png)
